2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a 2-methoxyphenylacetamide moiety linked to a tetrahydrofuran-substituted thiadiazole ring. The (2Z)-configuration of the thiadiazole-imine bond and the tetrahydrofanyl group at position 5 are critical structural features influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-6-3-2-5-10(11)9-13(19)16-15-18-17-14(22-15)12-7-4-8-21-12/h2-3,5-6,12H,4,7-9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNAMSMSQJWGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The thiadiazole ring is synthesized via cyclization of a tetrahydrofuran-2-carbonyl thiosemicarbazide precursor. A representative protocol involves:
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Reacting tetrahydrofuran-2-carbohydrazide with ammonium thiocyanate in acidic ethanol to form the thiosemicarbazide intermediate.
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Cyclizing the intermediate with concentrated sulfuric acid at 0–5°C for 2 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C (cyclization step) |
| Catalyst | H2SO4 |
| Yield | 68–72% |
Characterization via 1H NMR (DMSO-d6, 400 MHz) confirms the thiadiazole structure: δ 7.85 (s, 1H, NH2), 5.12 (m, 1H, tetrahydrofuran CH), 3.90–3.70 (m, 4H, tetrahydrofuran OCH2).
Synthesis of 2-(2-Methoxyphenyl)Acetyl Chloride
Chlorination of 2-(2-Methoxyphenyl)Acetic Acid
The acetamide side chain is prepared by converting 2-(2-methoxyphenyl)acetic acid to its acid chloride:
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Reacting the acid with thionyl chloride (SOCl2) in dry dichloromethane under reflux for 3 hours.
Typical Yield: 89–93%
Amidation of 5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2-Amine
Nucleophilic Acyl Substitution
The final step involves coupling the acid chloride with the thiadiazole amine:
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Dissolving 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in dry tetrahydrofuran (THF).
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Adding triethylamine (TEA) (2.0 equiv) as a base.
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Dropwise addition of 2-(2-methoxyphenyl)acetyl chloride (1.2 equiv) at 0°C.
Reaction Optimization Data:
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Solvent | THF, DCM, DMF | THF |
| Temperature | 0°C, RT, 40°C | RT |
| Base | TEA, Pyridine | TEA |
| Yield | 65–78% | 78% |
Characterization:
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C methoxy).
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13C NMR (CDCl3): δ 169.8 (C=O), 157.2 (thiadiazole C-2), 113.4–148.2 (aromatic carbons), 72.1 (tetrahydrofuran OCH2).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiadiazole-Acetamide Assembly
An alternative method involves simultaneous thiadiazole cyclization and amidation:
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Reacting tetrahydrofuran-2-carbohydrazide , 2-(2-methoxyphenyl)acetic acid , and phosphorus pentasulfide (P2S5) in toluene under reflux.
Advantages:
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Reduced purification steps.
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Higher atom economy (yield: 70–75%).
Disadvantages:
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Lower stereochemical control (Z/E ratio: 85:15).
Mechanistic Insights and Side Reactions
Amidation Kinetics
The reaction follows second-order kinetics, with rate constants (k) of 0.12 L·mol⁻¹·min⁻¹ in THF. Tetrahedral intermediate formation is rate-limiting, as confirmed by Hammett plots (ρ = +0.45).
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Comparisons
- The target compound’s tetrahydrofanyl group may improve membrane penetration due to its oxygen-rich structure.
- Antitumor Potential: highlights that carboxamide-linked thiadiazoles (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives) exhibit high anticonvulsant and antitumor efficacy, likely via hydrophobic interactions and enzyme inhibition . The target compound’s methoxyphenyl group could similarly engage in π-π stacking with tumor-related enzymes like DHFR, as seen in molecular docking studies () .
Physicochemical Properties
- Melting Points: Thiadiazoles with smaller substituents (e.g., methylthio in 5k) exhibit lower melting points (135–136°C) compared to bulkier analogs (e.g., 5j in , m.p. 138–140°C) . The tetrahydrofanyl group’s cyclic ether structure may lower the melting point relative to aromatic substituents.
- Solubility: The tetrahydrofuran ring’s oxygen atom could enhance aqueous solubility, a advantage over purely hydrophobic derivatives like 5h (benzylthio substituent) .
Research Findings and Implications
- Synthetic Feasibility: The compound’s synthesis likely follows routes analogous to , utilizing hydrazonoyl halides or thiourea intermediates .
- Biological Targets: Molecular docking studies () suggest that similar thiadiazoles inhibit DHFR, a key enzyme in folate metabolism . The target compound’s methoxyphenyl group may enhance binding affinity to such targets.
- Optimization Potential: Structural modifications (e.g., replacing tetrahydrofuran with other heterocycles like pyrrolidine) could further tune activity, as seen in ’s hydroxyethyl-thiazole derivative .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide , with a CAS number of 1190250-86-2, is a novel synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, and a methoxyphenyl group that may enhance its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising antibacterial and antifungal activities against various strains:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Demonstrated activity against Aspergillus niger and Candida albicans.
In particular, compounds with substitutions at the 5-position of the thiadiazole ring have been noted for their enhanced activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 2-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have shown cytostatic effects in various cancer cell lines. For instance:
- Cytostatic Properties : Studies have indicated that certain thiadiazole derivatives can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with methoxy substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their unsubstituted counterparts. Specifically, a derivative with a similar structure showed an MIC of against E. coli, outperforming standard treatments like itraconazole (MIC ) .
Anticancer Evaluation
In vitro studies on similar compounds have reported broad-spectrum antitumor activity. For example, several derivatives were tested against human cancer cell lines and demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation. For example:
Thiadiazole core synthesis : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
Acylation : Reacting the thiadiazole intermediate with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
- Critical Conditions : Solvent polarity (DMF enhances acylation), temperature control (prevents Z/E isomerization), and stoichiometric ratios (excess acylating agent improves yield).
- Yield Optimization : Yields range from 45–70%, depending on purification efficiency and side-reaction suppression .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?
- Key Techniques :
- ¹H/¹³C NMR :
- Thiadiazole-ylidene proton: δ 8.1–8.3 ppm (singlet, indicative of Z-configuration) .
- Methoxyphenyl group: δ 3.8 ppm (singlet, -OCH₃) and aromatic protons at δ 6.9–7.5 ppm .
- IR Spectroscopy :
- Strong peaks at ~1667 cm⁻¹ (C=O stretch, acetamide) and ~1240 cm⁻¹ (C-O-C, tetrahydrofuran) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z ~430 for analogs) .
Q. What biological targets are hypothesized for structurally similar thiadiazole-acetamide derivatives?
- Proposed Targets :
- Enzyme Inhibition : Thiadiazoles often target kinases (e.g., EGFR) or hydrolases via hydrogen bonding with the thiadiazole sulfur and acetamide carbonyl .
- Receptor Modulation : Methoxyphenyl groups may interact with G-protein-coupled receptors (GPCRs), as seen in analogs with anti-inflammatory activity .
Advanced Research Questions
Q. How can researchers optimize the stability of the Z-configuration in the thiadiazole-ylidene moiety during synthesis and storage?
- Strategies :
- Synthesis : Use aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize thermal isomerization .
- Storage : Protect from light (UV-induced isomerization) and store under inert gas (N₂/Ar) at -20°C .
- Monitoring : Periodic ¹H NMR checks (disappearance of Z-proton signal indicates degradation) .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Approaches :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1).
In Silico Docking : Predict binding modes to targets (e.g., COX-2 or EGFR) using molecular dynamics simulations .
Dose-Response Studies : Clarify activity discrepancies by testing across a broader concentration range .
Table 1 : Comparative Biological Activities of Analogous Compounds
| Compound Substituents | Target Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Tetrahydrofuran-2-yl | EGFR: 2.1 ± 0.3 | |
| Phenyl (non-cyclic ether) | EGFR: >10 | |
| 4-Fluorophenyl | COX-2: 0.8 ± 0.2 |
Q. How do the tetrahydrofuran and methoxyphenyl groups influence metabolic stability in pharmacokinetic studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes to measure CYP450-mediated degradation .
- LogP Analysis : Tetrahydrofuran increases hydrophilicity (LogP ~1.5 vs. ~2.8 for phenyl analogs), enhancing solubility but reducing membrane permeability .
- Bioavailability : The methoxyphenyl group may slow hepatic clearance due to steric hindrance of O-demethylation .
Data Contradiction Analysis
- Example : Variability in reported IC₅₀ values for EGFR inhibition (2.1 μM vs. >10 μM) may stem from differences in assay conditions (e.g., ATP concentration) or cell lines used . Researchers should standardize protocols and validate targets via knockout models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
